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Compound of Interest

Compound Name: 9,10-Diphenylanthracene

Cat. No.: B110198 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic characteristics of 9,10-Diphenylanthracene (DPA), providing

essential data and methodologies for researchers and scientists in drug development and

materials science.

Introduction
9,10-Diphenylanthracene (DPA) is a polycyclic aromatic hydrocarbon (PAH) with a highly

conjugated system, making it a subject of significant interest in various scientific fields,

including organic electronics, scintillators for radiation detection, and as a fluorescent standard.

[1] A thorough understanding of its spectroscopic properties is fundamental for its application

and for the characterization of novel DPA-based materials. This technical guide provides a

comprehensive overview of the NMR, IR, and UV-Vis spectroscopic data of DPA, complete with

experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. For 9,10-Diphenylanthracene, both ¹H and ¹³C NMR provide distinct signatures

corresponding to the different chemical environments of the protons and carbon atoms in the

molecule.
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The ¹H NMR spectrum of DPA is characterized by signals in the aromatic region, typically

between 7.0 and 8.0 ppm. The protons on the anthracene core and the phenyl rings exhibit

distinct chemical shifts due to their different electronic environments.

¹³C NMR Spectrum
The ¹³C NMR spectrum of DPA shows a series of signals corresponding to the non-equivalent

carbon atoms in the molecule. The quaternary carbons at positions 9 and 10 of the anthracene

core, to which the phenyl groups are attached, have a characteristic chemical shift.

Table 1: NMR Spectroscopic Data for 9,10-Diphenylanthracene in CDCl₃
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¹H NMR ¹³C NMR

Chemical Shift (δ)

ppm

Multiplicity &

Integration

Chemical Shift (δ)

ppm
Assignment

7.94–7.91
dt, J₁ = 8.4 Hz, J₂ =

1.6 Hz, 2H
144.53 C (Phenyl C1')

7.73–7.69 m, 2H 138.63
C (Anthracene

C9/C10)

7.63–7.61 m, 2H 138.26 C

7.60–7.52 m, 4H 134.47 C

7.48–7.46 m, 2H 132.29 C

7.39–7.33 m, 4H 131.15 CH

129.77 CH

129.36 CH

128.46 CH

127.65 CH

127.24 CH

125.98 CH

125.69 CH

125.17 CH

118.90 C

111.60 C

31.37 C

Data sourced from:[2]

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the vibrational modes of a molecule, allowing for

the identification of functional groups. The IR spectrum of DPA is characterized by absorption

bands corresponding to C-H and C=C stretching and bending vibrations within the aromatic

rings.

Table 2: Key IR Absorption Bands for 9,10-Diphenylanthracene

Wavenumber (cm⁻¹)
Vibrational Mode

Assignment
Intensity

3057 Aromatic C-H Stretch -

1599 Aromatic C=C Stretch -

1494 Aromatic C=C Stretch Strong

1414
Anthracene framework loop

stretching
Very Strong (Raman)

1294
C-C bridge bond between

benzene rings
Very Strong (Raman)

963 - Strong

754 C-H Bending -

699 C-H Bending -

525 - Strong

Note: Some data is derived from Raman spectroscopy which provides complementary

vibrational information.[1] Intensity data is qualitative and can vary based on the sample

preparation method.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-

conjugated system of DPA results in strong absorption in the UV and near-visible regions. The

absorption spectrum typically shows fine vibronic structure.

Table 3: UV-Vis Absorption Data for 9,10-Diphenylanthracene
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Solvent/Form λ_max (nm)
Molar Extinction Coefficient

(ε) (M⁻¹cm⁻¹)

Cyclohexane 372.5 14,000[3][4]

DPA-Melt Crystal 268, 357, 377, 396, 429 -

DPA-Solution Crystal 268, 362, 382, 403, 438 -

The absorption bands in the 200-400 nm range are attributed to π–π transitions of the aryl

groups, while the lower-intensity bands at longer wavelengths are characteristic of the π–π*

transition of the anthryl group.[1]*

Experimental Protocols
The following sections outline generalized experimental methodologies for the spectroscopic

analysis of 9,10-Diphenylanthracene.

NMR Spectroscopy
A sample of 9,10-Diphenylanthracene is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), and transferred to an NMR tube.[2] The spectrum is acquired on a 400

MHz or higher field NMR spectrometer.[2] For ¹³C NMR, broad-band proton decoupling is

typically used to simplify the spectrum.

Sample Preparation Data Acquisition Data Analysis

Dissolve DPA in CDCl3 Transfer to NMR Tube Acquire Spectrum on
400 MHz Spectrometer
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NMR Experimental Workflow

IR Spectroscopy
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The IR spectrum of solid DPA can be obtained using a Fourier-Transform Infrared (FTIR)

spectrometer.[5] The sample can be prepared as a KBr pellet or analyzed directly using an

Attenuated Total Reflectance (ATR) accessory.[6]

Sample Preparation Data Acquisition Data Analysis
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on FTIR Spectrometer Background Subtraction Identify Vibrational Bands
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IR Experimental Workflow

UV-Vis Spectroscopy
A dilute solution of 9,10-Diphenylanthracene is prepared in a UV-transparent solvent, such as

cyclohexane.[3][4] The absorption spectrum is recorded using a dual-beam UV-Vis

spectrophotometer.[4]

Sample Preparation Data Acquisition Data Analysis
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UV-Vis Experimental Workflow

Structure-Spectra Relationship
The spectroscopic features of DPA are directly correlated with its molecular structure. The high

degree of conjugation between the anthracene core and the two phenyl rings dictates the

electronic transitions observed in the UV-Vis spectrum. The substitution pattern on the

anthracene core influences the chemical shifts in the NMR spectra and the vibrational

frequencies in the IR spectrum.
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Structure-Spectra Correlation

Conclusion
This technical guide has summarized the key spectroscopic data for 9,10-
Diphenylanthracene, covering NMR, IR, and UV-Vis analysis. The provided tables and

experimental workflows offer a valuable resource for the identification, characterization, and

quality control of this important aromatic compound in research and industrial settings. The

distinct spectroscopic signatures of DPA are a direct consequence of its unique molecular

structure, providing a powerful means for its analytical assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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